molecular formula C9H8FN B12521242 3-(2-Fluoroethyl)benzonitrile CAS No. 655250-93-4

3-(2-Fluoroethyl)benzonitrile

Katalognummer: B12521242
CAS-Nummer: 655250-93-4
Molekulargewicht: 149.16 g/mol
InChI-Schlüssel: WTIHAXZGPONUJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluoroethyl)benzonitrile is an organic compound with the molecular formula C9H8FN It consists of a benzonitrile core substituted with a 2-fluoroethyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-Fluoroethyl)benzoic acid.

    Reduction: Formation of 3-(2-Fluoroethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluoroethyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2-Fluoroethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it useful in drug design and development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluorobenzonitrile
  • 4-Fluorobenzonitrile
  • 3-(2-Chloroethyl)benzonitrile

Uniqueness

3-(2-Fluoroethyl)benzonitrile is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

655250-93-4

Molekularformel

C9H8FN

Molekulargewicht

149.16 g/mol

IUPAC-Name

3-(2-fluoroethyl)benzonitrile

InChI

InChI=1S/C9H8FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2

InChI-Schlüssel

WTIHAXZGPONUJT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C#N)CCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.